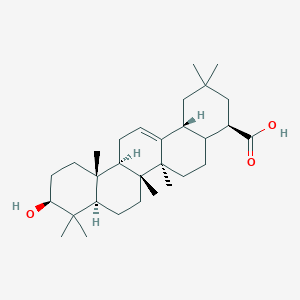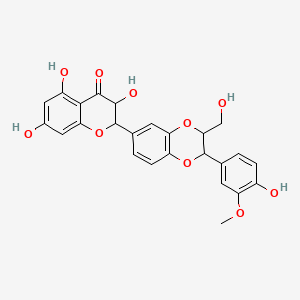
Ursolic acid (Malol)
Übersicht
Beschreibung
Ursolic acid (Malol) is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ursolic acid (Malol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ursolic acid (Malol) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Skin Health and Cosmeceutical Applications : UA improves epidermal permeability barrier function and induces epidermal keratinocyte differentiation. It also enhances dermal collagen and elastic fiber synthesis, making it relevant for cosmeceutical applications (Lim Suk Won et al., 2003).
Anti-Cancer Properties : UA has demonstrated anti-cancer properties, including inhibiting cell proliferation and inducing apoptosis in tumor cells. Clinical tests suggest its practical use as an anti-cancer agent (Ł. Woźniak, S. Skąpska, & K. Marszałek, 2015). Moreover, synthetic derivatives of UA have been developed to enhance its therapeutic effects against cancer (Vuyolwethu Khwaza, O. Oyedeji, & B. Aderibigbe, 2020).
Anti-Inflammatory Effects : UA exhibits anti-inflammatory properties, which could be potentially used in conditions like rheumatoid arthritis (T. A. Pádua et al., 2014).
Antioxidant Properties : UA has significant antioxidant activities, protecting against oxidative damage in various tissues (Patrícia G.G. do Nascimento et al., 2014).
Cardioprotective Effects : It has shown potential for cardioprotection through its uncoupling and antioxidant effects in rat heart mitochondria (J. Liobikas et al., 2011).
Hepatoprotective Effects : UA protects against ethanol-mediated liver damage in rats, suggesting its use in treating liver disorders (R. Saravanan, P. Viswanathan, & K. Pugalendi, 2006).
Neuroprotective and Psychiatric Applications : UA has potential therapeutic effects in managing neurodegenerative and psychiatric diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate the monoaminergic system and prevent mood and cognitive dysfunctions (A. B. Ramos-Hryb et al., 2017).
Anxiolytic Effects : UA exhibits anxiolytic-like effects in mice, suggesting its relevance in the management of anxiety-related disorders (A. Colla et al., 2015).
Anti-Diabetic Properties : It has been shown to have benefits in lipid and glucose metabolism, potentially useful in the treatment of type II diabetes (Anil Kumar Singh et al., 2019).
Aging and Longevity : UA may play a role in attenuating aging and extending longevity by influencing key biomarkers and pathways related to aging (Nuredin Bakhtiari, Elham Moslemee-jalalvand, & Jahanfard Kazemi, 2017).
Eigenschaften
IUPAC Name |
(1S,2R,4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-hexadecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-17-16-20(26(32)33)19-10-14-29(6)21(25(19)18(17)2)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,17-20,22-25,31H,9-16H2,1-7H3,(H,32,33)/t17-,18+,19?,20-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIRHAXJWMMFP-UTQWFWGYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ursolic acid (Malol) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



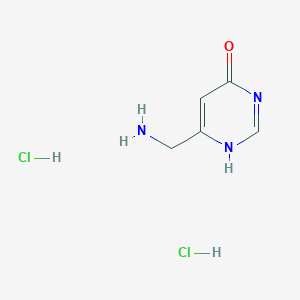

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7881623.png)

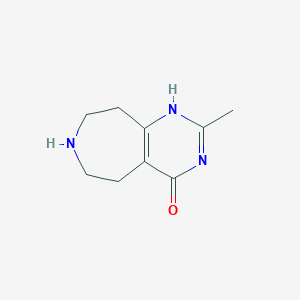

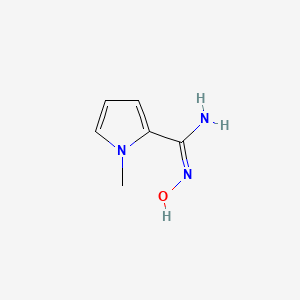
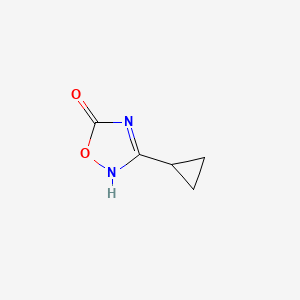
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
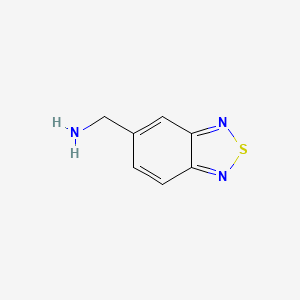
![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

